molecular formula C12H14N2O2S B13000146 Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13000146
M. Wt: 250.32 g/mol
InChI Key: FINVNEFXKSKTEN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives, such as:

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 59279806

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as an inhibitor of the IKK complex, which plays a critical role in the NF-kB signaling pathway associated with inflammatory responses and cancer progression .

Biological Activities

  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation by inhibiting the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines such as IL-1 and TNF-α. This suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions .
  • Anticancer Potential
    • Studies indicate that derivatives of thieno[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against solid tumors and hematological cancers . The structural modifications in these compounds enhance their binding affinity to target proteins involved in cancer cell proliferation.
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may possess neuroprotective properties. It has been evaluated for its ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Case Study 1: Inhibition of IKK Complex

A study explored the effects of ethyl 3-amino derivatives on IKK-mediated signaling pathways. The results indicated that these compounds significantly inhibited IKK activity, leading to decreased NF-kB activation and subsequent reduction in inflammatory cytokine production. This positions them as potential candidates for treating conditions characterized by excessive inflammation .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxicity of this compound against several cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM, indicating strong anticancer activity .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50)Targeted Pathway
Anti-inflammatoryN/ANF-kB signaling
Anticancer (MCF7 cells)~10 µMCell proliferation
NeuroprotectionN/ANeurotransmitter modulation

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-4-16-12(15)10-9(13)8-5-6(2)7(3)14-11(8)17-10/h5H,4,13H2,1-3H3

InChI Key

FINVNEFXKSKTEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2)C)C)N

Origin of Product

United States

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